Physicochemical Differentiation: Lipophilicity (logP) and Polar Surface Area (tPSA) Relative to Typical Oral Kinase Inhibitor Space
The computed logP of 6.66 [1] places this compound at the extreme upper boundary of oral drug-like space (typical kinase inhibitor logP range: 1–5) and significantly exceeds that of the clinical multi-kinase inhibitor sorafenib (logP ≈ 3.0) [2]. Its tPSA of 42 Ų is below the recommended threshold for oral bioavailability (≤140 Ų) but is notably low for a kinase inhibitor, which often have tPSA values in the 70–120 Ų range [2]. The combination of very high logP and low tPSA suggests that this compound may exhibit distinct solubility, permeability, and protein-binding profiles compared to more polar pyrrolo[2,3-d]pyrimidine derivatives, which could be either an advantage (enhanced cell permeability) or a liability (reduced aqueous solubility) depending on the experimental context.
| Evidence Dimension | Computed logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 6.66 (ZINC15 prediction) |
| Comparator Or Baseline | Sorafenib logP ≈ 3.0; Typical oral kinase inhibitor logP range: 1–5 |
| Quantified Difference | Target compound logP is 2.6–5.7 log units higher than typical oral kinase inhibitors |
| Conditions | Computational prediction using ZINC15 pipeline; pH 7.4 reference state |
Why This Matters
Extreme lipophilicity differentiates this compound from more polar pyrrolo[2,3-d]pyrimidine research compounds and demands specific formulation/solubility considerations for any biochemical or cell-based assay work.
- [1] ZINC15 Database: Substance ZINC000002714437. University of California, San Francisco (UCSF). Accessed May 13, 2026. View Source
- [2] Veber DF, Johnson SR, Cheng HY, et al. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615–2623. doi:10.1021/jm020017n View Source
